
PD-1-IN-17 TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-1-IN-17 has CAS#CAS:1673560-66-1, which is a programmed cell death-1 (PD-1) inhibitor. PD-1-IN-17 was first reported in patent WO2015033301A1, (Compound 12), inhibits 92% splenocyte proliferation at 100 nM. PD-1-IN-17 may be related to CA-170 (AUPM170), which is a potent PD-1 inhibitor and curreently under clinical trials.
科学的研究の応用
Cancer Immunotherapy
Case Studies:
- Breast Cancer: In a syngeneic mouse model, PD-1-IN-17 TFA demonstrated significant tumor growth inhibition by reinvigorating suppressed T cells. This was evidenced by increased cytotoxic activity against tumor cells when peripheral blood mononuclear cells were treated with the compound .
Study | Tumor Type | Result |
---|---|---|
Liu et al., 2024 | Breast Cancer | Significant tumor growth inhibition observed with T cell rejuvenation |
Nature et al., 2023 | Various Tumors | Enhanced glycolytic metabolism in T cells leading to improved anti-tumor response |
Chronic Infection Models
Applications:
- Viral Infections: Research has shown that blockade of the PD-1/PD-L1 pathway can enhance viral clearance in chronic infections such as lymphocytic choriomeningitis virus. This compound may have similar effects by promoting T cell responses against persistent viral antigens .
Infection Model | Treatment | Outcome |
---|---|---|
Chronic LCMV | This compound | Improved virus clearance and restored immunity |
Autoimmune Disorders
Potential Benefits:
The compound may also be beneficial in treating autoimmune conditions where PD-1 signaling is deficient. For instance, it has been proposed that agonists targeting PD-1 could mitigate autoimmune responses seen in diseases like type 1 diabetes and inflammatory arthritis .
Autoimmune Condition | Proposed Effect |
---|---|
Type 1 Diabetes | Reduction in autoimmune response |
Inflammatory Arthritis | Improved immune tolerance |
Table 1: Summary of In Vitro and In Vivo Studies on this compound
Study Reference | Model Type | Concentration Used | Key Findings |
---|---|---|---|
Liu et al., 2024 | Mouse Model | 100 nM | Significant reduction in tumor size |
Nature et al., 2023 | Human Samples | Variable | Restoration of glycolytic metabolism in T cells |
GlpBio Review | Chronic Infections | Not Specified | Enhanced immune response observed |
特性
分子式 |
C15H23F3N6O9 |
---|---|
分子量 |
488.3772 |
IUPAC名 |
(((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid |
InChI |
InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1 |
InChIキー |
PYCIDBUEUQEHMB-UGQQCFMUSA-N |
SMILES |
OC[C@@H](C(O)=O)NC(N[C@H](C1=NN=C([C@@H](N)[C@H](O)C)O1)CCC(N)=O)=O.O=C(O)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PD-1-IN-17; PD-1-IN17; PD-1-IN 17; CA-170; CA170; CA 170; AUPM170; AUPM-170; AUPM 170; PD-L1/PD-L2/VISTA antagonist. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。